3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Beschreibung

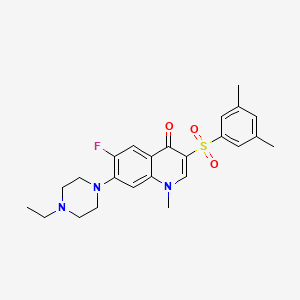

This compound belongs to the 4-quinolone family, characterized by a bicyclic core with a ketone group at position 2. Its structure includes:

- 4-Ethylpiperazinyl substituent at position 7, which may improve solubility and pharmacokinetic properties.

- Fluorine atom at position 6, a hallmark of fluoroquinolone antibiotics, contributing to antibacterial activity by stabilizing DNA gyrase interactions.

- Methyl group at position 1, influencing metabolic stability and steric effects .

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O3S/c1-5-27-6-8-28(9-7-27)22-14-21-19(13-20(22)25)24(29)23(15-26(21)4)32(30,31)18-11-16(2)10-17(3)12-18/h10-15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNWFOCRUPLTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

Introduction of the Fluoro Group: The fluorination of the quinoline core can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-ethylpiperazine as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in cancer cells or modulating neurotransmitter receptors in neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

A comparative analysis with closely related 4-quinolone derivatives reveals critical variations in substituents, which dictate pharmacological and physicochemical properties:

Notable Observations:

- Position 1 : The methyl group in the target compound may confer lower molecular weight and altered metabolic stability compared to the propyl group in or cyclopropyl in .

- Position 7 : The 4-ethylpiperazinyl group (target) vs. morpholinyl () or piperazine derivatives () affects solubility and receptor affinity. Piperazine derivatives often enhance bioavailability due to improved hydrogen bonding.

Biologische Aktivität

3-(3,5-Dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antibacterial, and antiviral properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 431.56 g/mol. The structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which are key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.56 g/mol |

| CAS Number | 931739-77-4 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl group can act as a pharmacophore that binds to active sites of enzymes, inhibiting their function.

- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways that can affect cell proliferation and survival.

Anticancer Activity

Recent studies have evaluated the compound against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity. In particular, it exhibited over 70% inhibition in MCF-7 cells at micromolar concentrations.

Antibacterial Activity

The compound has also been tested for antibacterial properties:

- Bacterial Strains : Escherichia coli and Staphylococcus aureus.

- Results : It showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Studies

- Case Study 1 : A study on the effects of the compound on human breast adenocarcinoma cells revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to apoptosis in cancer cells.

- Case Study 2 : In a comparative analysis against known quinoline derivatives, this compound exhibited enhanced activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine ring or sulfonyl group can significantly alter its pharmacological profile:

| Modification | Effect on Activity |

|---|---|

| Piperazine Substitution | Increased receptor affinity |

| Sulfonyl Group Variation | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.